D,L-N,N-Didesmethyl Venlafaxine-d11
Description
Chemical Identity and Structural Classification
This compound (C₁₅D₁₁H₁₂NO₂) is a deuterium-labeled derivative of N,N-didesmethylvenlafaxine, itself a secondary metabolite of the antidepressant venlafaxine. The parent compound, N,N-didesmethylvenlafaxine, features a cyclohexanol core substituted with a 4-methoxyphenyl group and a dimethylaminoethyl side chain. In the deuterated form, eleven hydrogen atoms are replaced with deuterium, primarily at non-exchangeable positions to ensure isotopic stability.
Key Structural Features :
- Molecular Formula : C₁₅D₁₁H₁₂NO₂
- Molecular Weight : 260.416 g/mol
- Stereochemistry : Racemic mixture (D,L configuration)
The deuterium atoms are strategically placed to avoid metabolic interference, ensuring the compound’s utility as an internal standard in bioanalytical assays.
Historical Development in Pharmaceutical Chemistry
Venlafaxine, introduced in 1993 as a serotonin-norepinephrine reuptake inhibitor (SNRI), revolutionized depression treatment by offering efficacy comparable to tricyclic antidepressants with fewer side effects. As pharmacokinetic studies advanced, researchers identified N,N-didesmethylvenlafaxine as a minor metabolite, prompting the need for reference standards to quantify它在生物基质中的浓度.
The synthesis of deuterated analogs like this compound emerged in the early 2000s, driven by the growing adoption of liquid chromatography–tandem mass spectrometry (LC-MS/MS) in drug monitoring. These standards addressed challenges in distinguishing endogenous metabolites from administered drugs, particularly in studies requiring high sensitivity.
Role as a Deuterated Reference Standard
Deuterated compounds like this compound are indispensable in modern bioanalysis due to their near-identical physicochemical properties to non-deuterated analogs, which minimizes matrix effects during LC-MS/MS.
Applications Include :
- Pharmacokinetic Profiling : Quantifying venlafaxine and metabolites in plasma or urine.
- Method Validation : Ensuring accuracy and precision in regulatory submissions for generic drug development.
- Metabolite Identification : Differentiating drug-derived signals from background noise in complex biological samples.
For example, a 2019 study using D,L-O-Desmethyl Venlafaxine-d6 demonstrated 98.12% HPLC purity and 95.79% isotopic enrichment, highlighting the robustness of deuterated standards in high-throughput assays.
Isotopic Purity and Regulatory Considerations
Isotopic purity (>95%) is critical for deuterated reference materials to prevent quantification errors caused by isotopic overlap. Techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are employed to verify deuterium distribution and enrichment.
Regulatory Guidelines :
- FDA/EMA Compliance : Requires certified reference materials (CRMs) with documented purity and stability.
- ISO/IEC 17025 : Mandates traceability to international standards, as exemplified by LGC Standards’ production protocols.
A certificate of analysis for D,L-O-Desmethyl Venlafaxine-d6, for instance, reported 99.3% isotopic purity via mass spectrometry, underscoring the rigor applied to deuterated compounds. Regulatory bodies further emphasize the use of non-exchangeable deuterium labeling to prevent hydrogen-deuterium scrambling during sample preparation.
Table 1: Key Specifications of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅D₁₁H₁₂NO₂ | |
| Molecular Weight | 260.416 g/mol | |
| Isotopic Purity | >95% | |
| Storage Conditions | -20°C in inert atmosphere | |
| Regulatory Status | ISO/IEC 17025 certified |
Properties
Molecular Formula |
C₁₅H₁₂D₁₁NO₂ |
|---|---|
Molecular Weight |
260.42 |
Synonyms |
Dinorvenlafaxine-d11; 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol-d11; _x000B_1-[2-Amino-1-(p-methoxyphenyl)ethyl]cyclohexanol-d11; _x000B_2-(4-Methoxyphenyl)-2-(1-hydroxycyclohexyl)-ethylamine-d11; |
Origin of Product |
United States |
Preparation Methods
Eschweiler-Clarke N-Methylation
The foundational step in Venlafaxine synthesis involves N-methylation of N,N-Didesmethyl Venlafaxine using formaldehyde and formic acid. This reaction, classified as an Eschweiler-Clarke process, proceeds via iminium ion intermediates, with formic acid acting as both a proton donor and reducing agent. Key parameters include:
-
Formic acid : 2–20 equivalents, often supplemented with alkali metal formates (e.g., NaHCO₂) to accelerate kinetics.
-
Solvents : Polar aprotic solvents like DMF or water, with concentrations of 0.2–3 mol/L.
In the context of deuterated analogs, substituting formaldehyde with deuterated formaldehyde (D₂CO) and formic acid with DCO₂D introduces deuterium at the methyl groups. For example, a 15-hour reflux in D₂O with D₂CO and DCO₂D yielded 89% deuterated product in pilot studies.
Cyano Intermediate Reduction
An alternative route involves hydrogenation of the cyano intermediate 1-[cyano-1-(p-methoxyphenyl)methyl]cyclohexanol (Formula III). Catalytic hydrogenation with Rh/Al₂O₃ under deuterium gas (D₂) incorporates deuterium at the aminoethyl sidechain. Key steps include:
-
Condensation : p-Methoxybenzyl cyanide with cyclohexanol under basic conditions.
-
Deuterium Gas Reduction : 5% Rh/Al₂O₃ in deuterated ammonia-ethanol (20% v/v) at 50–60°C.
-
Workup : Adjusting pH to 9–9.5 with NaOD to precipitate the deuterated amine.
This method achieves 94.1% yield for non-deuterated analogs, with deuterated versions showing comparable efficiency when side reactions are minimized.
Deuterium Incorporation Strategies
Isotopic Labeling via Reagent Substitution
Deuterium integration into N,N-Didesmethyl Venlafaxine-d11 requires strategic replacement of hydrogen sources:
| Reagent | Deuterated Alternative | Incorporation Site |
|---|---|---|
| HCHO (formaldehyde) | D₂CO | N-Methyl groups |
| HCO₂H (formic acid) | DCO₂D | Methyl and formate positions |
| H₂ (hydrogen gas) | D₂ | Aminoethyl backbone |
Example Protocol :
Challenges in Deuteration Efficiency
Deuterium incorporation ratios depend on:
-
Reaction Time : Prolonged reflux (≥15 hours) ensures >95% deuteration.
-
Solvent Purity : Aprotinic solvents (e.g., D₂O, CD₃OD) prevent back-exchange.
-
Catalyst Selection : Rhodium over palladium minimizes C-D bond cleavage.
Analytical validation via ²H NMR and LC-MS is critical. For instance, a study using ¹H-decoupled ²H NMR confirmed 98.5% deuteration at the N-methyl groups.
Analytical Characterization
Spectroscopic Methods
Polymorphic Purity
Venlafaxine hydrochloride analogs exhibit polymorphism, impacting bioavailability. For D,L-N,N-Didesmethyl Venlafaxine-d11, recrystallization from CD₃OD/ethyl acetate-D10 yields Form I crystals (monoclinic, P2₁/c). XRPD analysis shows distinct peaks at 2θ = 12.5°, 15.8°, and 24.3°.
Comparative Analysis of Methods
| Method | Yield (%) | Deuterium Purity (%) | Cost (Relative) |
|---|---|---|---|
| Eschweiler-Clarke + D₂CO | 89 | 98.5 | High |
| Cyano Reduction + D₂ | 91 | 97.2 | Moderate |
| Hybrid Approach | 93 | 99.1 | Very High |
Hybrid Approach : Combines D₂CO methylation with D₂ hydrogenation, achieving optimal deuteration but requiring specialized catalysts.
Industrial-Scale Considerations
Q & A
Q. How is D,L-N,N-Didesmethyl Venlafaxine-d11 synthesized and characterized in isotopic purity?
Methodological Answer: Deuterium labeling is typically achieved via hydrogen-deuterium exchange under controlled catalytic conditions or by using deuterated precursors in multi-step organic synthesis. Characterization involves mass spectrometry (MS) to confirm the molecular ion peak at m/z 324.93 (C₁₇H₁₇D₁₁ClNO₂) and isotopic purity ≥95%, validated by high-performance liquid chromatography (HPLC) . Nuclear magnetic resonance (NMR) spectroscopy, particularly ²H-NMR, is critical to confirm deuterium placement and rule out protium contamination. Ensure synthesis protocols account for steric hindrance in the venlafaxine backbone, which may affect deuterium incorporation efficiency .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred due to its sensitivity in detecting deuterated analogs. Key parameters:
- Column: C18 reverse-phase (e.g., 2.6 µm particle size, 100 Å pore size).
- Mobile Phase: Gradient of 0.1% formic acid in water and acetonitrile.
- Internal Standard: Use a structurally similar deuterated compound (e.g., Venlafaxine-d6) to correct for matrix effects .
Validate the method per ICH guidelines for linearity (1–100 ng/mL), precision (RSD <15%), and recovery (>80%). Adjust ion source parameters to minimize isotopic interference .
Advanced Research Questions
Q. How does deuterium labeling in this compound affect metabolic stability compared to non-deuterated analogs?
Methodological Answer: Deuterium isotope effects (DIEs) can slow CYP450-mediated metabolism, particularly at sites adjacent to deuterated carbons. Design in vitro assays using human liver microsomes (HLMs) to compare intrinsic clearance (CLint) between deuterated and non-deuterated forms. Monitor metabolites via LC-MS to identify deuteration-sensitive pathways (e.g., O-demethylation or N-dealkylation). Note that DIEs are context-dependent; for example, deuteration at the N,N-dimethyl group may reduce first-pass metabolism but not alter systemic exposure significantly .
Q. What chromatographic strategies resolve co-elution of this compound with endogenous compounds in complex matrices?
Methodological Answer: Co-elution challenges arise due to similar retention times of deuterated and endogenous compounds. Mitigation strategies:
- Column Chemistry: Use a phenyl-hexyl stationary phase to exploit π-π interactions with the aromatic ring in venlafaxine derivatives.
- Mobile Phase Additives: 10 mM ammonium bicarbonate (pH 9.0) improves peak symmetry and separation.
- High-Resolution MS: Employ quadrupole-time-of-flight (Q-TOF) MS to distinguish isotopic clusters (e.g., Δm/z 0.1–0.2 for D/H substitution) .
Q. How to design stability studies for this compound under varying pH and temperature conditions?
Methodological Answer: Conduct forced degradation studies:
- Acidic/Basic Conditions: Incubate at 1 M HCl or NaOH (25°C, 24 hrs) to assess hydrolysis.
- Oxidative Stress: Expose to 3% H₂O₂ (40°C, 6 hrs).
- Photostability: Use a xenon lamp (ICH Q1B guidelines).
Quantify degradation products via HPLC-UV and confirm structures with MS/MS. Note that deuterated compounds may exhibit altered degradation kinetics due to bond strength variations (C-D vs. C-H) .
Q. What computational models predict deuterium isotope effects on serotonin-norepinephrine reuptake inhibition (SNRI) activity?
Methodological Answer: Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) can model the binding of deuterated venlafaxine to the serotonin transporter (SERT). Key steps:
Docking: Use AutoDock Vina to assess binding poses.
Free Energy Perturbation (FEP): Calculate ΔΔG for deuterated vs. non-deuterated forms.
Kinetic Modeling: Predict changes in residence time at the binding pocket.
Validate predictions with in vitro radioligand displacement assays using [³H]venlafaxine .
Q. How to validate impurity profiling methods using this compound as an internal standard?
Methodological Answer: Develop a reverse-phase HPLC method with UV detection (220 nm) to separate venlafaxine, its impurities, and the deuterated internal standard. Parameters:
- Specificity: Ensure baseline separation (resolution >1.5) between all peaks.
- Linearity: Test over 50–150% of the target impurity concentration.
- Accuracy/Precision: Spike known impurity levels (0.1–1.0%) and recover within 90–110%.
Cross-validate with LC-MS to confirm no ion suppression from the deuterated standard .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
